molecular formula C6H7N5O B3345974 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one CAS No. 112798-22-8

5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one

Cat. No.: B3345974
CAS No.: 112798-22-8
M. Wt: 165.15 g/mol
InChI Key: YMDPJPATXPBTGF-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one is a heterocyclic compound that belongs to the class of imidazole derivatives It is characterized by its unique structure, which includes a fused ring system combining imidazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetic anhydride, which leads to the formation of the desired compound through a series of cyclization and dehydration steps .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated derivatives .

Mechanism of Action

The mechanism by which 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Detailed studies on its binding affinity and specificity are crucial for elucidating its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one is unique due to its fused ring system, which combines the properties of both imidazole and triazine. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5,6-dimethyl-2H-imidazo[4,5-e][1,2,4]triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-7-4-5(11(3)2)8-6(12)10-9-4/h1-2H3,(H,8,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDPJPATXPBTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=O)N=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80764552
Record name 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80764552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112798-22-8
Record name 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80764552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one
Reactant of Route 2
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one
Reactant of Route 3
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5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one
Reactant of Route 4
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5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one
Reactant of Route 5
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one
Reactant of Route 6
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one

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